DIETHYL 2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
Diethyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, nitro, and thienyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Various electrophiles, such as alkyl halides.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the hydroxyl derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Diethyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of DIETHYL 2-AMINO-4-(3-NITROPHENYL)-5-OXO-1-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of the nitro and thienyl groups enhances its binding affinity and selectivity towards certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-1,4-dihydroquinoline-3,6-dicarboxylate
- Diethyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6-tetrahydroquinoline-3,6-dicarboxylate
Uniqueness
Diethyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to the presence of the thienyl group, which imparts additional electronic and steric effects. This makes it more reactive and selective in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
diethyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-7-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O7S/c1-3-40-30(36)25-21(23-14-9-15-42-23)17-22-26(28(25)35)24(18-10-8-13-20(16-18)34(38)39)27(31(37)41-4-2)29(32)33(22)19-11-6-5-7-12-19/h5-16,21,24-25H,3-4,17,32H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHBJZKDLVMSEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC=C3)N)C(=O)OCC)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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